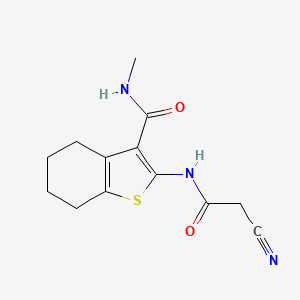

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2-cyanoacetyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-15-12(18)11-8-4-2-3-5-9(8)19-13(11)16-10(17)6-7-14/h2-6H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXWEROQGVUISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as potassium hydroxide in dimethylformamide (DMF) as a solvent . The reaction typically proceeds under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a solvent-free method to enhance efficiency and reduce environmental impact. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature or under steam bath conditions has been reported . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.

Common Reagents and Conditions

Bases: Potassium hydroxide, sodium hydroxide

Solvents: Dimethylformamide (DMF), ethanol

Catalysts: Triethylamine

Major Products Formed

The reactions of this compound often lead to the formation of heterocyclic compounds such as pyridines, pyrazoles, and thiophenes .

Scientific Research Applications

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with various molecular targets. The cyano and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Antioxidant Activity

Key Compounds :

- Compound 92a: 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide

- Compound 92b: 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

The superior antioxidant activity of 92a and 92b is attributed to the electron-withdrawing cyano and carboxamide groups at the 3rd position, which stabilize free radicals. The target compound’s tetrahydrobenzothiophene ring may improve lipophilicity and membrane permeability compared to 92a’s dimethyl substituents.

Derivatives with Antimicrobial and Antifungal Activities

Key Compounds :

- Compound I: 2-[[(4-Methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Compound II: N-(4-Methylphenyl)-2-[[(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

| Property | Compound I | Compound II | Target Compound |

|---|---|---|---|

| Activity | Antibacterial | Antifungal | Potential broad-spectrum |

| Substituents | Methoxyphenyl | Methylphenyl | Cyanoacetamido, N-methyl |

Compounds I and II derive their bioactivity from azomethine (Schiff base) linkages, which disrupt microbial cell membranes. In contrast, the target compound’s cyanoacetamido group may engage in hydrogen bonding with enzymatic targets, akin to non-natural acrylamides synthesized via Knoevenagel condensation ().

Cytostatic Azomethine Derivatives

Key Compound: 2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one

| Property | Azomethine Derivative | Target Compound |

|---|---|---|

| Activity | Cytostatic | Not reported |

| Synthesis | Cyclocondensation with aldehydes | Cyanoacetylation |

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit cytostatic effects via DNA intercalation or topoisomerase inhibition.

Functionalized Analogues with Varied Pharmacological Profiles

*Calculated molecular weight based on C₁₂H₁₄N₄O₂S.

The chloropropanamido derivative’s solubility in DMSO and chloroform suggests utility in in vitro assays, while the trifluoromethyl pyrazole analogue’s high molecular weight (386.39) may limit bioavailability. The target compound’s balance of polar (cyanoacetamido) and nonpolar (tetrahydrobenzo) groups positions it as a candidate for dual antioxidant and antimicrobial applications.

Biological Activity

2-(2-Cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its structure features a benzothiophene core, which is known for various biological activities. This article discusses the biological activity of this compound, supported by research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H16N4OS2

- Molecular Weight : 344.5 g/mol

- CAS Number : Not specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the benzothiophene scaffold. In particular, derivatives of 2-cyanoacetamido-benzothiophene have been synthesized and evaluated for their activity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study published in 2020, several derivatives of 2-cyanoacetamido-benzothiophene were synthesized through Knoevenagel condensation reactions. The in vitro anticancer activities were assessed against HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and BJ1 (normal fibroblast) cell lines.

| Compound | IC50 (µg/ml) | Cancer Type |

|---|---|---|

| 7 | 13.5 | HepG2 |

| 9 | 32.2 | HepG2 |

| Doxorubicin | 21.6 | HepG2 (reference) |

The results indicated that compounds 7 and 9 exhibited promising anticancer activity, with IC50 values lower than that of the standard drug doxorubicin against HepG2 cells. Furthermore, these compounds were found to downregulate the expression of key tumor markers associated with liver and colon cancers.

The mechanism by which these compounds exert their anticancer effects involves:

- DNA Damage Induction : Assays demonstrated significant increases in DNA damage in treated cancer cells.

- Gene Expression Modulation : Real-time PCR analyses revealed alterations in the expression levels of genes such as COL10A1 and ERBB2, which are implicated in cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggested that increasing the length of alkyl linkers within the compound enhances anticancer activity. Compounds with bis-cyanoacrylamide moieties were found to be more active than those with a single moiety.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions starting with the benzothiophene core. Critical steps include:

- Cyanoacetamido introduction : Acylation using cyanoacetic acid derivatives under anhydrous conditions (e.g., dichloromethane as a solvent at 0–5°C) to minimize side reactions .

- N-methylcarboxamide formation : Amide coupling via carbodiimide-mediated activation, followed by methylation . Characterization relies on NMR (¹H/¹³C for functional group confirmation), IR (C=O, C≡N stretches), and HRMS (molecular ion validation). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques confirm structure and purity?

- ¹H NMR : Identifies methyl groups (δ 2.8–3.1 ppm) and tetrahydrobenzothiophene protons (δ 1.5–2.5 ppm) .

- IR spectroscopy : Detects cyano (2260 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.1) and isotopic patterns .

Q. What in vitro assays screen for antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Key parameters: inoculum size (1–5 × 10⁵ CFU/mL), 18–24 h incubation .

Advanced Research Questions

Q. How to optimize synthesis yield amid solvent-dependent side reactions?

- Solvent screening : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis of the cyano group .

- Temperature control : Maintain 0–5°C during acylation to suppress competing esterification .

- Stoichiometry : Use 1.2 equivalents of coupling agents (e.g., EDC/HOBt) to ensure complete amide formation .

Q. How to resolve contradictions in reported biological activity?

- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), compound purity (>95% by HPLC), and incubation time .

- Mechanistic studies : Use kinase inhibition assays (e.g., JNK1/2/3) to validate target specificity and rule off-target effects .

Q. What computational methods predict reactivity and stability?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .

- pH stability : Molecular dynamics simulations predict degradation under acidic (pH 2–4) vs. neutral conditions .

Q. How to design SAR studies for enhanced pharmacological properties?

- Scaffold modification : Replace the cyano group with nitro or trifluoromethyl to alter electron-withdrawing effects .

- Bioisosteres : Substitute the tetrahydrobenzothiophene ring with tetrahydroisoquinoline to improve solubility .

- Activity cliffs : Test analogs with IC₅₀ values ±1 log unit in kinase inhibition assays .

Q. What scale-up strategies maintain purity during synthesis?

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Process monitoring : In-line FTIR tracks reaction completion to minimize byproducts .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Acylation solvent | Dichloromethane (0–5°C) | |

| Methylation reagent | Methyl iodide (1.2 eq) | |

| HPLC mobile phase | Acetonitrile/water (70:30, 0.1% TFA) | |

| MIC assay incubation | 37°C, 18–24 h |

| Computational Tool | Application |

|---|---|

| DFT (B3LYP/6-31G*) | Transition state modeling |

| Molecular dynamics (GROMACS) | pH-dependent stability prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.